
Bis(4-trifluoromethylphenyl)phosphine
説明
Bis(4-trifluoromethylphenyl)phosphine is an organic phosphorus compound with the chemical formula C14H9F6P . It is used as a reactant for the preparation of iron(II) chiral diimine diphosphine complexes as catalysts for asymmetric transfer hydrogenation of ketones and enantioselective decarboxylative allylation and ring-closing metathesis .
Synthesis Analysis
The synthesis of compounds similar to Bis(4-trifluoromethylphenyl)phosphine involves incorporating the bis (4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning . Another method involves the Grignard reaction from an intermediate, 4- (trifluoromethyl)phenyl diphenyl phosphine oxide, that was synthesized from diphenylphosphinic chloride and 4- (trifluoromethyl)bromobenzene, followed by nitration and reduction .Molecular Structure Analysis
The molecular structure of Bis(4-trifluoromethylphenyl)phosphine is represented by the SMILES string FC(F)(F)c1ccc(Pc2ccc(cc2)C(F)(F)F)cc1 . The molecular weight is 322.19 .Chemical Reactions Analysis
Bis(4-trifluoromethylphenyl)phosphine is used as a reactant for the preparation of iron(II) chiral diimine diphosphine complexes as catalysts for asymmetric transfer hydrogenation of ketones and enantioselective decarboxylative allylation and ring-closing metathesis .Physical And Chemical Properties Analysis
Bis(4-trifluoromethylphenyl)phosphine is a liquid at room temperature with a density of 1.317 g/mL at 25 °C . Its refractive index is 1.512 .科学的研究の応用
Application 1: Asymmetric Transfer Hydrogenation of Ketones
- Summary of the Application : Bis(4-trifluoromethylphenyl)phosphine is used as a reactant for the preparation of iron (II) chiral diimine diphosphine complexes. These complexes are used as catalysts for asymmetric transfer hydrogenation of ketones .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 2: Development of Non-flammable Poly[(o-cresyl glycidyl ether)-co-formaldehyde] System
- Summary of the Application : Bis(4-trifluoromethylphenyl)phosphine is used in the development of non-flammable poly[(o-cresyl glycidyl ether)-co-formaldehyde] system with poly(ethylene glycol) bis(amine) .
- Methods of Application : The materials were prepared using a simple solution technique. The poly[(o-cresyl glycidyl ether)-co-formaldehyde] was reinforced with poly(ethylene glycol) bis(amine), and various weight content of bis(4-trifluoromethylphenyl)phosphine .
- Results or Outcomes : The initial decomposition temperature (T0) and maximum degradation temperature (Tmax) were found in the range of 333-415°C and 445-511°C respectively. The peak heat release rate (PHRR) was decreased from 161 kW/m2 (110 s) to 155 kW/m2 (105 s) indicating fine flame retardancy .
Application 3: Enantioselective Decarboxylative Allylation
- Summary of the Application : Bis(4-trifluoromethylphenyl)phosphine is used as a reactant for the preparation of iron (II) chiral diimine diphosphine complexes. These complexes are used as catalysts for enantioselective decarboxylative allylation .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 4: Ring-Closing Metathesis
- Summary of the Application : Bis(4-trifluoromethylphenyl)phosphine is used as a reactant for the preparation of iron (II) chiral diimine diphosphine complexes. These complexes are used as catalysts for ring-closing metathesis .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 5: Synthesis of Dimethyl (1-pyrenyl)phosphine
- Summary of the Application : Bis(4-trifluoromethylphenyl)phosphine is used in the synthesis of dimethyl (1-pyrenyl)phosphine .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 6: Synthesis of Diallylphenylphosphine
Safety And Hazards
Bis(4-trifluoromethylphenyl)phosphine is classified as acutely toxic if swallowed and can cause serious eye damage . It may also cause long-lasting harmful effects to aquatic life . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding release to the environment .
特性
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6P/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJITAAISCMRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)PC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402442 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-trifluoromethylphenyl)phosphine | |
CAS RN |
99665-68-6 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-trifluoromethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



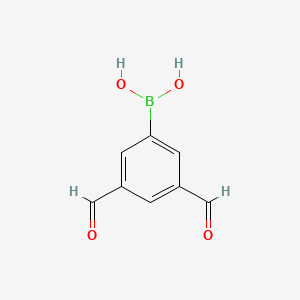
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)
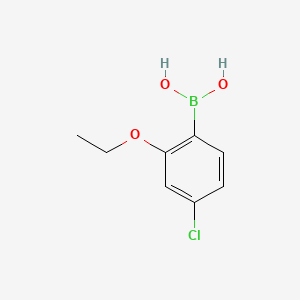
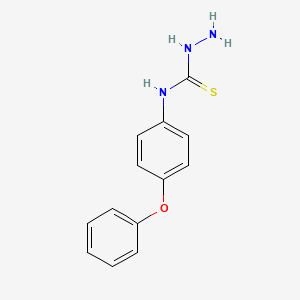
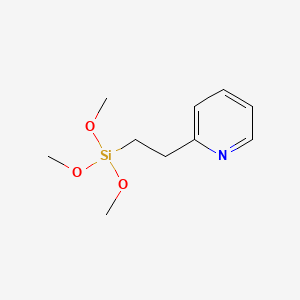
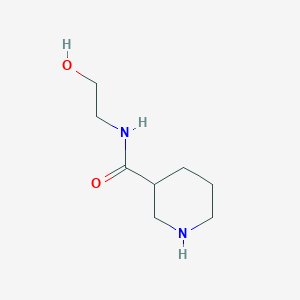
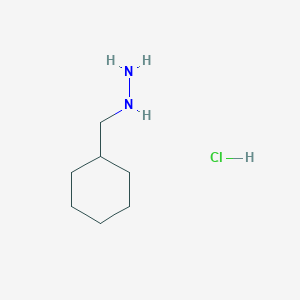
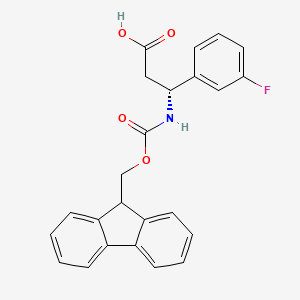
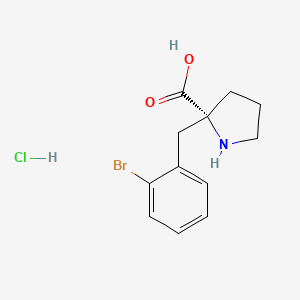



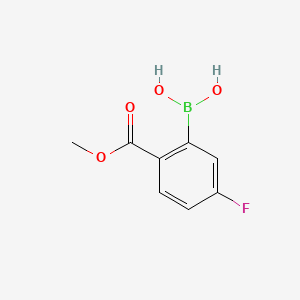
![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)